1-Tetradecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine
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Overview
Description
1-tetradecanoyl-2-icosanoyl-sn-glycero-3-phosphocholine is a phosphatidylcholine 34:0. It has a role as a human xenobiotic metabolite. It derives from an icosanoic acid and a tetradecanoic acid.
Scientific Research Applications
Structure and Phase Behavior in Aqueous Media
Meglio et al. (2000) explored the phase behavior of similar compounds to 1-Tetradecanoyl-2-eicosanoyl-sn-glycero-3-phosphocholine in aqueous media. They utilized various techniques like small-angle X-ray scattering and cryo-TEM, which are crucial for understanding the molecular structure and behavior of such compounds in biological and chemical studies Meglio, C. D., Rananavare, S., Svenson, S., & Thompson, D. (2000). Langmuir.
Chromatography and Mass Spectrometry Analysis
Dasgupta et al. (1987) utilized high-performance liquid chromatography and fast atom bombardment mass spectrometry for analyzing phospholipids including this compound. This kind of analysis is vital for identifying and characterizing phospholipid molecular species in various biological samples Dasgupta, A., Ayanoglu, E., Tomer, K., & Djerassi, C. (1987). Chemistry and Physics of Lipids.
Membrane Interactions and Sensing Platforms
Huang et al. (2013) discussed the use of a label-free sensing platform based on pH modulation to detect interactions between small molecules and lipid bilayers containing compounds similar to this compound. This research is significant for understanding how drugs and other small molecules interact with lipid membranes Huang, D., Zhao, T., Xu, W., Yang, T., & Cremer, P. (2013). Analytical Chemistry.
Ozone Interactions at the Air-Water Interface
Lai et al. (1994) investigated the reactions of phosphocholines with ozone at the air-water interface. Their research provides insights into the chemical behavior and stability of phosphocholines, which is critical for applications in environmental and atmospheric sciences Lai, C. C., Yang, S., & Finlayson-Pitts, B. (1994). Langmuir.
Liposome Polymerization and Stability
Sadownik et al. (1986) described the synthesis of polymerized liposomes using similar phosphocholine compounds. This research is important for the development of stable liposome-based drug delivery systems and biomimetic structures Sadownik, A., Stefely, J., & Regen, S. (1986). Journal of the American Chemical Society.
Properties
Molecular Formula |
C42H84NO8P |
---|---|
Molecular Weight |
762.1 g/mol |
IUPAC Name |
[(2R)-2-icosanoyloxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H84NO8P/c1-6-8-10-12-14-16-18-19-20-21-22-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-17-15-13-11-9-7-2/h40H,6-39H2,1-5H3/t40-/m1/s1 |
InChI Key |
VELOKQJUJJVGMB-RRHRGVEJSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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